

# structure and molecular weight of desacetylcefotaxime

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## Compound of Interest

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An In-Depth Technical Guide to the Structure and Molecular Weight of **Desacetylcefotaxime**

## Introduction

In the field of antimicrobial pharmacokinetics and drug metabolism, understanding the biotransformation of a parent drug into its metabolites is paramount for optimizing therapeutic regimens and ensuring patient safety. **Desacetylcefotaxime** is the principal and biologically active metabolite of cefotaxime, a widely utilized third-generation cephalosporin antibiotic.[1][2] Unlike many drug metabolites that are mere inactive excretion products, **desacetylcefotaxime** retains significant antimicrobial activity and, critically, exhibits synergistic or additive effects when combined with its parent compound, cefotaxime.[3][4] This unique characteristic underscores the necessity for its accurate identification, structural confirmation, and quantification in biological matrices.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the chemical structure and molecular weight of **desacetylcefotaxime**, details its metabolic origin, and presents validated, field-proven protocols for its analytical characterization. The methodologies

described are grounded in the principles of scientific integrity, offering self-validating systems for robust and reproducible results.

## Section 1: Core Chemical and Physical Properties

The foundational step in studying any active pharmaceutical ingredient or metabolite is to establish its precise chemical identity. **Desacetylcefotaxime** is systematically named and characterized by a distinct set of physical and chemical properties that differentiate it from its parent compound and other related molecules.

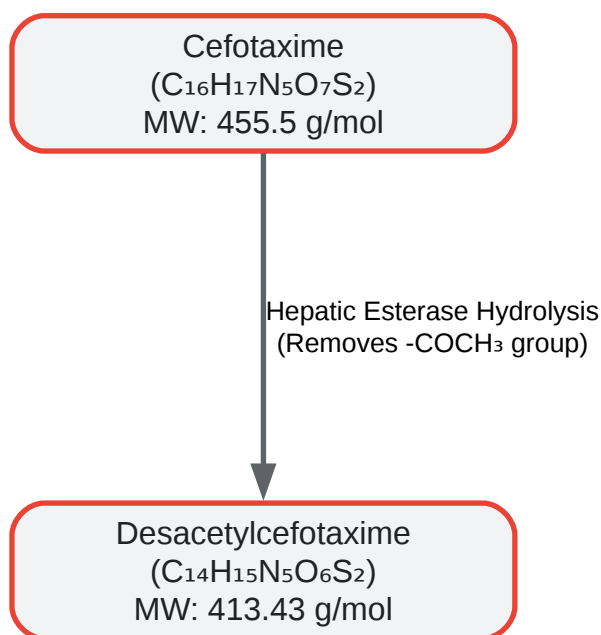
The definitive chemical structure of **desacetylcefotaxime** is (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[5] This structure arises from the hydrolysis of the acetoxymethyl group at the C-3 position of the cefotaxime molecule.

Table 1: Core chemical and physical properties of **desacetylcefotaxime**.

## Section 2: Metabolic Genesis and Pharmacological Significance

**Desacetylcefotaxime** is not synthesized chemically for therapeutic use but is formed in vivo through the metabolism of cefotaxime.[2] This biotransformation is a critical aspect of cefotaxime's overall pharmacological profile.

The conversion is catalyzed by esterase enzymes, primarily in the liver, which hydrolyze the ester bond of the acetoxymethyl group at the C-3 position of the dihydrothiazine ring of cefotaxime.[2][6] This metabolic step is the rate-limiting process in the subsequent formation of the inactive **desacetylcefotaxime** lactone.[6] About 15% to 20% of a cefotaxime dose is excreted as this active desacetyl metabolite.[2][7]



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Diagram 1: Metabolic pathway from cefotaxime to **desacetylcefotaxime**.

The pharmacological significance of this process cannot be overstated. **Desacetylcefotaxime** possesses a spectrum of antimicrobial activity similar to its parent compound and contributes significantly to the overall therapeutic effect.[1][3] Furthermore, it has a longer serum elimination half-life than cefotaxime, prolonging the antibacterial action.[3][8] This metabolic synergy is a key consideration in pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose optimization for cefotaxime.

## Section 3: Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a drug metabolite requires a rigorous, multi-faceted analytical approach. The transformation from cefotaxime to **desacetylcefotaxime** is confirmed by comparing the spectroscopic data of the metabolite with the known parent drug. This comparative analysis provides a self-validating system for structural verification.

### Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule.

- Causality and Experimental Choice: The hydrolysis of the acetyl group (C<sub>2</sub>H<sub>2</sub>O) from cefotaxime (C<sub>16</sub>H<sub>17</sub>N<sub>5</sub>O<sub>7</sub>S<sub>2</sub>) results in a predicted formula of C<sub>14</sub>H<sub>15</sub>N<sub>5</sub>O<sub>6</sub>S<sub>2</sub> for **desacetylcefotaxime**. HRMS provides the necessary mass accuracy (typically <5 ppm) to distinguish this formula from other potential isobaric species. An electrospray ionization (ESI) source in positive mode is commonly chosen for its ability to efficiently ionize polar molecules like cephalosporins.
- Expected Outcome: The measured monoisotopic mass of the [M+H]<sup>+</sup> ion for **desacetylcefotaxime** would be experimentally determined to be ~414.0536 Da, which corresponds to the theoretical exact mass of 413.0464 Da for the neutral molecule plus the mass of a proton.[9] This precise match validates the elemental composition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is invaluable for confirming the specific structural change from the parent drug to the metabolite.

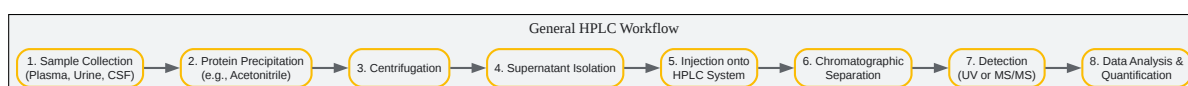
- Causality and Experimental Choice: The core structural difference between cefotaxime and **desacetylcefotaxime** is the conversion of a C-3 acetoxymethyl group (-CH<sub>2</sub>-O-CO-CH<sub>3</sub>) to a hydroxymethyl group (-CH<sub>2</sub>OH). This change produces a predictable and easily identifiable alteration in the <sup>1</sup>H NMR spectrum.
- Expected Outcome:
  - Disappearance of Signal: The spectrum of cefotaxime exhibits a sharp singlet around δ 2.1-2.2 ppm, characteristic of the three protons of the acetyl methyl group (-COCH<sub>3</sub>).[10] In the spectrum of **desacetylcefotaxime**, this signal is absent.
  - Appearance of New Signals: In place of the acetyl methyl signal, new resonances corresponding to the C-3 hydroxymethyl group (-CH<sub>2</sub>OH) appear. The two diastereotopic protons of the -CH<sub>2</sub> group would typically appear as a pair of doublets or a multiplet, and the hydroxyl proton (-OH) would appear as a broader signal, the chemical shift of which is dependent on solvent and concentration.

Feature	Cefotaxime	Desacetylcefotaxime	Spectroscopic Evidence
C-3 Side Chain	Acetoxymethyl (-CH <sub>2</sub> OCOCH <sub>3</sub> )	Hydroxymethyl (-CH <sub>2</sub> OH)	Transformation confirmed by NMR and MS.
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>5</sub> O <sub>7</sub> S <sub>2</sub>	C <sub>14</sub> H <sub>15</sub> N <sub>5</sub> O <sub>6</sub> S <sub>2</sub>	Confirmed by High-Resolution Mass Spectrometry.
<sup>1</sup> H NMR Signal	Singlet at ~2.1-2.2 ppm	Signal is absent	Disappearance of acetyl methyl protons signal.

Table 2: Comparative analysis for structural verification.

## Section 4: Validated Analytical Protocols for Quantification

Accurate quantification of **desacetylcefotaxime** in biological matrices like plasma, urine, and cerebrospinal fluid (CSF) is essential for clinical pharmacokinetic studies and therapeutic drug monitoring.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the gold-standard techniques.



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 Diagram 2: Generalized workflow for the analysis of **desacetylcefotaxime**.

## Protocol: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a robust and widely used method for the simultaneous determination of cefotaxime and **desacetylcefotaxime**.<sup>[11][12][13]</sup>

1. Objective: To quantify **desacetylcefotaxime** in biological fluids with a detection limit suitable for clinical monitoring.

2. Materials:

- HPLC system with UV-Vis detector
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate or Acetate buffer (e.g., 0.01 M, pH 4.8)
- Protein precipitating agent (e.g., Acetonitrile or Chloroform-acetone mixture)
- Microcentrifuge and tubes
- Syringe filters (0.22 µm)

3. Sample Preparation (Self-Validating Step):

- Rationale: Proteins in biological samples interfere with chromatography and must be removed. A simple and effective protein precipitation step ensures a clean extract for analysis.
- To 200 µL of plasma or CSF, add 400 µL of ice-cold acetonitrile.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Carefully transfer the clear supernatant to a new tube. For urine samples, centrifugation to remove particulates followed by dilution may be sufficient.[11]
- Evaporate the supernatant to dryness under a stream of nitrogen (optional, for concentration) and reconstitute in 100  $\mu$ L of mobile phase.
- Filter the reconstituted sample through a 0.22  $\mu$ m syringe filter before injection.

#### 4. Chromatographic Conditions:

- Mobile Phase: Isocratic mixture of 0.01 M Acetate Buffer (pH 4.8) and Methanol (85:15 v/v). [13] The organic modifier percentage can be adjusted to optimize separation.
- Flow Rate: 1.0 - 1.5 mL/min.[13]
- Column Temperature: Ambient or controlled at 30°C.
- Injection Volume: 20  $\mu$ L.
- UV Detection Wavelength: 254 nm or 262 nm.[11][13] **Desacetylcefotaxime** and cefotaxime both exhibit strong absorbance at these wavelengths.

#### 5. Data Analysis:

- Quantification is achieved by comparing the peak area of **desacetylcefotaxime** in the sample to a standard curve prepared using certified reference standards in a matched matrix.

## Protocol: High-Sensitivity Quantification by UHPLC-MS/MS

For studies requiring lower limits of quantification or smaller sample volumes (e.g., pediatric or microsampling studies), UHPLC-MS/MS is the method of choice.[14][15]

1. Objective: To achieve highly sensitive and specific quantification of **desacetylcefotaxime** using tandem mass spectrometry.

2. Materials:

- UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- UHPLC C8 or C18 column (e.g., 100 x 2.1 mm, <2 µm particle size).
- Mobile phases: (A) Ammonium acetate in water, (B) Acetonitrile.
- Internal Standard (IS): Deuterated cefotaxime or a suitable structural analog.

### 3. Sample Preparation:

- Follow the same protein precipitation procedure as in the HPLC-UV method, but add the internal standard to the sample before adding the precipitating agent. This IS corrects for variability in sample processing and instrument response.

### 4. UHPLC-MS/MS Conditions:

- Mobile Phase: A gradient elution is typically used, for example, starting with 5% B, increasing to 95% B over 5 minutes.
- Flow Rate: 0.3 - 0.5 mL/min.
- Ionization Mode: ESI Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for **desacetylcefotaxime** and the internal standard, providing exceptional specificity. For example:
  - **Desacetylcefotaxime** Precursor Ion: m/z 414.1
  - **Desacetylcefotaxime** Product Ions: Specific fragments would be determined during method development.

### 5. Data Analysis:

- The peak area ratio of the analyte to the internal standard is used for quantification against a standard curve. This ratiometric approach provides a highly robust and trustworthy measurement system.

## Conclusion

**Desacetylcefotaxime** is a pharmacologically vital molecule whose structural identity and concentration directly impact the therapeutic efficacy of its parent drug, cefotaxime. Its molecular formula of  $C_{14}H_{15}N_5O_6S_2$  and molecular weight of 413.43 g/mol are definitively established through a combination of high-resolution mass spectrometry and NMR spectroscopy. The analytical protocols detailed herein, from robust HPLC-UV methods for clinical monitoring to high-sensitivity UHPLC-MS/MS for advanced pharmacokinetic research, provide the necessary tools for its accurate quantification. For professionals in drug development and clinical science, a thorough understanding of this active metabolite is not merely academic but essential for the rational application of cefotaxime therapy.

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- To cite this document: BenchChem. [structure and molecular weight of desacetylcefotaxime]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1237470/docs#structure-and-molecular-weight-of-desacetylcefotaxime\]](https://www.benchchem.com/product/b1237470/docs#structure-and-molecular-weight-of-desacetylcefotaxime)

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